molecular formula C18H11Cl2F2N3OS B3404592 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226446-32-7

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B3404592
CAS No.: 1226446-32-7
M. Wt: 426.3
InChI Key: JYPRTAWBYQSXFG-UHFFFAOYSA-N
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Description

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile features a 1H-imidazole core substituted at three positions:

  • Position 1: 4-(Difluoromethoxy)phenyl group.
  • Position 5: 3,4-Dichlorophenyl group.
  • Position 2: Thioacetonitrile moiety (-S-CH₂-CN).

While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar substituents exhibit antifungal, antibacterial, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2N3OS/c19-14-6-1-11(9-15(14)20)16-10-24-18(27-8-7-23)25(16)12-2-4-13(5-3-12)26-17(21)22/h1-6,9-10,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPRTAWBYQSXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Substituents and Functional Groups Key Differences from Target Compound Reference
2-[(5-(4-(5(6)-Fluoro-1H-benzimidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio]-1-(2,4-dichlorophenyl)ethan-1-one Benzimidazole-oxadiazole hybrid Dichlorophenyl, oxadiazole, thio-linked ethanone Benzimidazole core (vs. imidazole); oxadiazole ring
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Imidazole Dichlorophenyl, ethanol group Lacks difluoromethoxy and thioacetonitrile groups
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile Oxadiazole Difluoromethoxy-phenyl, acetonitrile Oxadiazole core (vs. imidazole); no dichlorophenyl
2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile Nitroimidazole Chlorophenylmethyl, nitro group, thioacetonitrile Nitro substitution; smaller aryl groups

Physicochemical Properties

Property Target Compound (Estimated) 2-(Dichlorophenyl)imidazole-ethanol Benzimidazole-oxadiazole Hybrid
Molecular Weight ~420 g/mol 311.2 g/mol 485.3 g/mol
LogP ~3.8 (lipophilic) 2.9 4.1
Key IR Peaks C≡N (~2250 cm⁻¹), C-F (~1250 cm⁻¹) O-H (~3200 cm⁻¹) C=O (~1687 cm⁻¹)
Stability Susceptible to thioether oxidation Ethanol group may reduce metabolic stability Oxadiazole enhances hydrolytic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
Reactant of Route 2
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

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